An In-Depth Technical Guide to Rupatadine N-oxide: Chemical Structure, Physicochemical Properties, and Metabolic Profile
An In-Depth Technical Guide to Rupatadine N-oxide: Chemical Structure, Physicochemical Properties, and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, exhibiting potent antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This unique pharmacological profile makes it an effective therapeutic agent for the management of allergic rhinitis and urticaria.[1][2][3] As with many xenobiotics, rupatadine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] This guide provides a detailed technical overview of a key metabolite, Rupatadine N-oxide, focusing on its chemical structure, molecular weight, and its position within the broader metabolic pathway of rupatadine. Understanding the chemical properties and metabolic fate of rupatadine and its derivatives is crucial for drug development, safety assessment, and the optimization of therapeutic efficacy.
Chemical Identity and Physicochemical Properties
A comparative summary of the key physicochemical properties of Rupatadine and its N-oxide metabolite is presented below.
| Property | Rupatadine | Rupatadine N-oxide |
| Molecular Formula | C26H26ClN3 | C26H26ClN3O |
| Molecular Weight | 415.97 g/mol | 431.96 g/mol |
| IUPAC Name | 8-Chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridine | 3-((4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-methylpyridine 1-oxide |
| SMILES | Clc1cc2c(cc1)C(=C1CCN(Cc3cncc(c3)C)CC1)c1ncccc1CC2 | ClC1=CC(CCC2=C/3N=CC=C2)=C(C=C1)C3=C4CCN(CC5=C=CC(C)=C5)CC/4 |
Chemical Structure Analysis
The chemical structures of Rupatadine and its putative primary N-oxide metabolite are depicted below. The N-oxidation is presumed to occur on the pyridine ring, a common metabolic pathway for compounds containing this moiety.
Caption: Chemical structures of Rupatadine and Rupatadine N-oxide.
Metabolic Pathway of Rupatadine
Rupatadine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[4] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation. The formation of Rupatadine N-oxide is a result of the oxidation of the pyridine nitrogen atom. Other significant metabolites include desloratadine and its hydroxylated derivatives, which also possess antihistaminic activity and contribute to the overall therapeutic effect of the parent drug.[5]
Caption: Simplified metabolic pathway of Rupatadine.
Pharmacological Activity of Metabolites
While Rupatadine itself is a potent antagonist of both histamine H1 and PAF receptors, its metabolites also contribute to its overall pharmacological profile. Desloratadine and its hydroxylated forms are known to retain significant antihistaminic activity.[4][5]
The pharmacological activity of Rupatadine N-oxide has not been extensively characterized. However, in many cases, N-oxide metabolites of tertiary amines are less active than their parent compounds. For some drugs, N-oxides can act as prodrugs, being reduced back to the active parent amine in vivo. Further research is required to fully elucidate the specific antihistaminic and anti-PAF activity of Rupatadine N-oxide.
Experimental Protocols
In Vitro Metabolism of Rupatadine using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of rupatadine in vitro.
1. Materials:
-
Rupatadine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
2. Procedure:
-
Prepare a stock solution of rupatadine in a suitable organic solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the rupatadine substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for in vitro metabolism of Rupatadine.
LC-MS/MS Analysis of Rupatadine and its Metabolites in Human Plasma
This protocol outlines a sensitive and specific method for the simultaneous quantification of rupatadine and its N-oxide metabolite in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5-10 minutes.
-
Centrifuge at high speed to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rupatadine, rupatadine N-oxide, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rupatadine | 416.2 | [Specific fragment] |
| Rupatadine N-oxide | 432.2 | [Specific fragment] |
| Internal Standard | [Specific m/z] | [Specific fragment] |
Conclusion
Rupatadine N-oxide is a significant metabolite of rupatadine, formed through the oxidation of the pyridine ring. Its chemical structure and molecular weight have been well-characterized. While its pharmacological activity is not yet fully elucidated, understanding its formation and detection is critical for comprehensive pharmacokinetic and drug metabolism studies of rupatadine. The provided experimental protocols offer a robust framework for researchers to investigate the in vitro metabolism of rupatadine and to accurately quantify the parent drug and its N-oxide metabolite in biological matrices. Further investigation into the specific biological activities of Rupatadine N-oxide will provide a more complete picture of the overall therapeutic and safety profile of rupatadine.
References
-
ResearchGate. (n.d.). Chemical structures of rupatadine (A), desloratadine (B), and 3-hydroxydesloratadine (C). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rupatadine. PubChem. Retrieved from [Link]
-
Acta Scientific. (2020). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]
-
RSC Publishing. (2022). RESEARCH ARTICLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2023). Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of rupatadine fumarate polymorphic crystalline forms in pharmaceutical raw materials. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Retrieved from [Link]
-
Springer. (n.d.). Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. Retrieved from [Link]
-
ResearchGate. (2022). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]
-
TSI Journals. (n.d.). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Rupatadine: Pharmacological profile and its use in the treatment of allergic disorders | Request PDF. Retrieved from [Link]
-
TSI Journals. (n.d.). spectral-characterization-of-rupatadine-fumarate-and-its-potential-impurities.pdf. Retrieved from [Link]
-
Dove Medical Press. (2021). Rupatadine Oral Solution Titration by Body Weight in Paediatric Patients Suffering from Allergic Rhinitis: A Population Pharmacokinetic Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effectiveness of the antihistamine and anti-PAF effects of rupatadine in allergic diseases: off-label use in a case series study. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Pharmacokinetics, Safety and Cognitive Function Profile of Rupatadine 10, 20 and 40 mg in Healthy Japanese Subjects: A Randomised Placebo-Controlled Trial. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof.
-
ResearchGate. (n.d.). Optical characteristics of Rupatadine fumarate by UV method. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]
Sources
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of the antihistamine and anti-PAF effects of rupatadine in allergic diseases: off-label use in a case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
